Cas no 641-74-7 ((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
![(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol structure](https://ja.kuujia.com/scimg/cas/641-74-7x500.png)
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol 化学的及び物理的性質
名前と識別子
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- (1R,2R,3S,4R)-1-((2R,3S,4S,5S)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)pentane-1,2,3,4,5-pentaol
- 1,4:3,6-Dianhydro-D-mannitol
- Isomannide
- (3R,3aR,6R,6aR)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
- (1R,4R,5R,8R)-2,6-dioxabicyclo[3.3.0]octane-4,8-diol
- (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol
- 1,4
- 1,4:3,6-Dianhydro-D-
- 1,4:3,6-dianhydro-D-sorbitol
- 1,4:3,6-DIANHYDROMANNITOL
- 3,6-Dianhydro-D-mannitol
- 3-Nitro-4-hydroxy diphenyl
- 3-NITRO-HYDROXYDIPHENYL
- D-Isomannide
- D-isomannoside
- Isomaide
- AK116074
- hexahydrofuro[3,2-b]furan-3,6-diol
- Mannitol, 1,4:3,6-dianhydro-
- D-Isosorbide;Dianhydro-D-glucitol
- 1,4-3,6-Dianhydromannitol
- 2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol
- Oprea1_439690
- D-Mannitol,4:3,6-dianhydro-
- D-Sorbitol, 1,4:3,6-dianhydro
- BCP13451
- NSC231906
- NSC270938
- NE11265
- Hexahydro-fu
-
- MDL: MFCD10698761
- インチ: 1S/C6H10O4/c7-3-1-9-6-4(8)2-10-5(3)6/h3-8H,1-2H2
- InChIKey: KLDXJTOLSGUMSJ-UHFFFAOYSA-N
- ほほえんだ: O1C([H])([H])C([H])(C2([H])C1([H])C([H])(C([H])([H])O2)O[H])O[H]
- BRN: 80509
計算された属性
- せいみつぶんしりょう: 146.0579
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.4
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.9
じっけんとくせい
- 色と性状: 灰色から白色の結晶。
- 密度みつど: 1.0945 (rough estimate)
- ゆうかいてん: 84.0 to 88.0 deg-C
- ふってん: 150°C/12mmHg(lit.)
- フラッシュポイント: 178.8℃
- 屈折率: 1.4128 (estimate)
- すいようせい: almost transparency
- PSA: 58.92
- LogP: -1.49420
- ひせんこうど: 89 º (c=3, H2O)
- ようかいせい: 水に溶ける。
- 光学活性: [α]25/D +89°, c = 3 in H2O
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22;S24/25
- 福カードFコード:10-21
- ちょぞうじょうけん:Sealed in dry,Room Temperature
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0694569351-5g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 99% (GC) | 5g |
¥ 185.9 | 2024-07-19 | |
Biosynth | MD06655-500 g |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | 500g |
$336.69 | 2023-01-03 | ||
Enamine | EN300-298067-5.0g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 95.0% | 5.0g |
$29.0 | 2025-03-21 | |
Key Organics Ltd | AS-17284-1000G |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | >98% | 1000g |
$518.07 | 2025-02-09 | |
Key Organics Ltd | AS-17284-10MG |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | >98% | 10mg |
$81.60 | 2025-02-09 | |
Enamine | EN300-298067-25g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 95% | 25g |
$51.0 | 2023-09-06 | |
Enamine | EN300-298067-50g |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol |
641-74-7 | 95% | 50g |
$85.0 | 2023-09-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-255945-25g |
1,4:3,6-Dianhydro-D-mannitol, |
641-74-7 | 25g |
¥647.00 | 2023-09-05 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I831041-25g |
Isomannide |
641-74-7 | 97% | 25g |
¥205.00 | 2022-01-11 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I73080-25g |
1,4:3,6-Dianhydro-D-mannitol |
641-74-7 | 97% | 25g |
¥56.0 | 2023-09-07 |
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diolに関する追加情報
CAS No. 641-74-7: (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol
(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol, also known by its CAS registry number 641-74-7, is a unique organic compound with a complex stereochemical structure. This compound belongs to the class of bicyclic diols and has garnered significant attention in both academic and industrial research due to its potential applications in drug discovery and materials science. The molecule's structure comprises a fused bicyclic system with two hydroxyl groups positioned at specific stereocenters, which contribute to its distinct chemical properties.
Recent studies have highlighted the importance of stereochemistry in determining the biological activity of this compound. Researchers have employed advanced techniques such as X-ray crystallography and NMR spectroscopy to elucidate the exact spatial arrangement of the hydroxyl groups. These findings have provided valuable insights into the compound's interaction with biological systems, particularly in enzyme inhibition studies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol exhibits potent inhibitory activity against a specific kinase involved in cancer cell proliferation.
The synthesis of this compound has also been a focal point of recent investigations. Traditional methods often involve multi-step reactions with low yields and harsh conditions. However, a breakthrough reported in Nature Communications in early 2024 introduced a novel enantioselective synthesis pathway utilizing organocatalysts. This approach not only enhances yield but also ensures high enantiomeric purity—a critical factor for pharmaceutical applications.
In terms of physical properties, (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol is characterized by its high solubility in polar solvents and moderate stability under physiological conditions. These attributes make it an ideal candidate for drug delivery systems. Researchers are currently exploring its potential as a carrier for hydrophobic drugs due to its ability to form stable micelles in aqueous environments.
The compound's applications extend beyond pharmacology into materials science. Its rigid bicyclic structure and hydroxyl functionalities make it suitable for use as a building block in polymer synthesis. A 2024 paper in the Macromolecules journal described the development of novel biodegradable polymers incorporating this diol as a key monomer component. These polymers exhibit enhanced mechanical properties and biocompatibility compared to traditional materials.
From an environmental perspective,(3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]Furan-3,6-Diol has shown promising biodegradability under controlled conditions. This trait aligns with current global efforts to develop sustainable chemical products that minimize environmental impact. Ongoing research is focused on optimizing degradation pathways to further enhance its eco-friendly profile.
In summary,(3R,3aR; strong>R; strong>; strong>R; strong>; strong>R)-Hexahydrofuro[; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; strong>; ; ; ; ; ; ; ; ; ; ; ; ; furan-; d; i; ol) is a multifaceted compound with significant potential across various scientific domains. Its stereochemical complexity and versatile chemical properties continue to drive innovative research directions.
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